Cas no 960373-05-1 ((e)-4-Bromo-n'-hydroxybenzimidamide)

(E)-4-Bromo-N'-hydroxybenzimidamide is a brominated benzimidamide derivative characterized by its hydroxylamine functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmacologically active molecules. Its bromine substituent enhances reactivity for cross-coupling reactions, while the amidoxime moiety offers chelating properties, making it useful in coordination chemistry and catalyst design. The compound’s structural features also lend it to applications in medicinal chemistry, where it may act as a precursor for bioactive molecules. High purity and well-defined reactivity ensure consistent performance in research and industrial processes. Proper handling and storage are recommended due to its sensitivity.
(e)-4-Bromo-n'-hydroxybenzimidamide structure
960373-05-1 structure
Product Name:(e)-4-Bromo-n'-hydroxybenzimidamide
CAS No:960373-05-1
MF:C7H7BrN2O
MW:215.047280550003
CID:4936577
Update Time:2025-10-19

(e)-4-Bromo-n'-hydroxybenzimidamide Chemical and Physical Properties

Names and Identifiers

    • 4-Bromobenzamidoxime
    • (e)-4-bromo-n'-hydroxybenzimidamide
    • (Z)-4-bromo-N'-hydroxybenzimidamide
    • 4-bromo-n-hydroxybenzenecarboximidamide
    • V4055
    • (e)-4-Bromo-n'-hydroxybenzimidamide
    • Inchi: 1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10)
    • InChI Key: KCHIZOZPSSURRB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(/C(=N\O)/N)=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 153
  • XLogP3: 1.7
  • Topological Polar Surface Area: 58.6

(e)-4-Bromo-n'-hydroxybenzimidamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019144414-100g
4-Bromo-n'-hydroxybenzimidamide
960373-05-1 95%
100g
$714.42 2023-08-31

Additional information on (e)-4-Bromo-n'-hydroxybenzimidamide

Professional Introduction to (e)-4-Bromo-n'-hydroxybenzimidamide (CAS No. 960373-05-1)

(e)-4-Bromo-n'-hydroxybenzimidamide is a specialized chemical compound with the CAS number 960373-05-1, which has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique benzimidamide structure, serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. The presence of both bromine and hydroxyl functional groups makes it particularly valuable for further chemical modifications, enabling the development of novel therapeutic agents.

The benzimidazole core is a well-documented scaffold in medicinal chemistry, known for its broad spectrum of biological activities. Compounds derived from benzimidazole have been extensively studied for their potential applications in treating a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. The introduction of a bromine substituent at the 4-position of the benzimidazole ring enhances its reactivity, making it an attractive building block for further functionalization. This reactivity is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are commonly employed in the synthesis of complex organic molecules.

The hydroxyl group in (e)-4-Bromo-n'-hydroxybenzimidamide adds another layer of versatility to this compound. Hydroxyl-functionalized compounds often exhibit enhanced solubility and bioavailability, which are critical factors in drug design. Moreover, the hydroxyl group can participate in hydrogen bonding interactions, influencing the binding affinity and selectivity of potential drug candidates. These properties make (e)-4-Bromo-n'-hydroxybenzimidamide a promising candidate for further exploration in drug discovery and development.

Recent advancements in synthetic methodologies have further highlighted the importance of (e)-4-Bromo-n'-hydroxybenzimidamide in medicinal chemistry. For instance, transition-metal-catalyzed reactions have enabled the efficient construction of complex molecular architectures from simpler precursors. The bromine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at other positions on the benzimidazole ring. This capability has been leveraged to generate libraries of novel compounds for high-throughput screening.

In addition to its synthetic utility, (e)-4-Bromo-n'-hydroxybenzimidamide has shown potential in several biological contexts. Studies have demonstrated that benzimidazole derivatives can interact with various biological targets, including enzymes and receptors involved in disease pathways. The structural features of this compound make it a suitable candidate for modulating these targets, thereby offering therapeutic benefits. For example, research has indicated that certain benzimidazole-based compounds can inhibit kinases and other enzymes implicated in cancer progression. The bromine and hydroxyl groups may play crucial roles in modulating the binding interactions with these targets, influencing the efficacy and selectivity of potential drugs.

The hydroxyl group, in particular, has been recognized for its ability to enhance pharmacokinetic properties such as solubility and metabolic stability. This is particularly relevant in drug development, where optimizing these properties can significantly improve the overall efficacy of a therapeutic agent. Furthermore, the presence of both bromine and hydroxyl groups provides multiple sites for chemical modification, allowing researchers to fine-tune the biological activity of derived compounds. This flexibility has been exploited in the design of inhibitors targeting specific disease-related pathways.

Recent studies have also explored the use of computational methods to predict the biological activity of compounds like (e)-4-Bromo-n'-hydroxybenzimidamide. Molecular modeling techniques have been employed to understand how structural features influence binding affinity and selectivity. These computational approaches complement experimental efforts by providing insights into potential drug candidates before they are synthesized and tested in vitro or in vivo. The integration of computational chemistry with traditional synthetic methodologies has accelerated the discovery process significantly.

The pharmaceutical industry continues to invest heavily in developing new therapeutic agents based on heterocyclic scaffolds like benzimidazole. The unique properties of (e)-4-Bromo-n'-hydroxybenzimidamide make it a valuable asset in this endeavor. Its reactivity and functionalization potential allow for the rapid assembly of diverse molecular libraries, which can be screened for biological activity using high-throughput techniques. This rapid screening process is essential for identifying lead compounds that can be optimized further through iterative chemical synthesis and biological evaluation.

In conclusion, (e)-4-Bromo-n'-hydroxybenzimidamide (CAS No. 960373-05-1) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and functional groups. Its role as an intermediate in synthesizing novel bioactive molecules underscores its importance in drug discovery efforts. The combination of synthetic accessibility and biological relevance makes this compound a compelling candidate for further research and development.

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